azanylidyne(113C)methane;copper(1+)
Description
Contextualization of Copper(I) Organometallic Complexes in Contemporary Research
Copper(I) organometallic complexes have garnered significant and sustained interest in contemporary chemical research due to their diverse reactivity, unique electronic properties, and cost-effectiveness compared to precious metal analogues. wikipedia.orgnih.gov These d¹⁰ metal complexes are pivotal in a wide array of catalytic transformations, including cross-coupling reactions, cycloadditions, and polymerization, which are fundamental to the synthesis of pharmaceuticals, agrochemicals, and advanced materials. nih.govacs.org The development of photoactive copper(I) complexes has further expanded their application into fields like photoredox catalysis and materials science. acs.org The rich coordination chemistry of copper(I) allows for the fine-tuning of its catalytic activity through ligand design, making the study of specific ligand-metal interactions a vibrant area of investigation. rsc.orgyoutube.com
Significance of Azanylidyne Ligands in Coordination Chemistry
The term "azanylidyne" in the compound's name points to the nitrogen-centric nature of the ligand, which in this context is methyl isocyanide (CH₃NC). Isocyanides, or isonitriles, are versatile L-type ligands in organometallic chemistry, known for their strong σ-donating and variable π-accepting properties, which are comparable to the well-studied carbon monoxide (CO) ligand. wikipedia.orglibretexts.org They readily form stable complexes with transition metals in various oxidation states. The linear geometry of the C-N-C unit in many isocyanide ligands allows for the formation of sterically accessible complexes. wikipedia.org The electronic properties of the isocyanide ligand can be systematically tuned by altering the organic substituent (the methyl group in this case), thereby influencing the stability and reactivity of the resulting metal complex. youtube.com The coordination of an isocyanide to a metal center often activates the isocyano group, making it susceptible to nucleophilic attack and insertion reactions, a property exploited in the synthesis of more complex molecules. acs.orgrsc.org
Theoretical and Experimental Landscape of Copper-Carbon/Nitrogen Bonding Architectures
The bond between a copper(I) center and an isocyanide ligand is a classic example of synergistic σ-donation and π-back-bonding. The isocyanide ligand donates electron density from its carbon-centered highest occupied molecular orbital (HOMO) to an empty orbital on the copper(I) ion (σ-donation). Concurrently, electron density from the metal's filled d-orbitals is donated back into the ligand's π* antibonding orbitals (π-back-bonding).
Theoretical Insights: Density Functional Theory (DFT) calculations have been instrumental in dissecting these bonding components. acs.org Studies show that for Cu(I) complexes, σ-donation is the dominant interaction due to the relatively contracted d-orbitals of the d¹⁰ metal center, which results in weaker π-back-bonding compared to more electron-rich metals. acs.org DFT calculations can predict vibrational frequencies, such as the C≡N stretch, which are highly sensitive to the electronic environment and bonding geometry. acs.org
Experimental Probes: Experimentally, the strength of the copper-isocyanide bond is probed primarily through infrared (IR) spectroscopy. Upon coordination to a copper(I) center, the C≡N stretching frequency (ν(C≡N)) typically shifts to a higher wavenumber compared to the free isocyanide. wikipedia.org This is because the dominant σ-donation strengthens the C≡N bond. The magnitude of this shift provides a diagnostic tool for the electronic properties of the complex. wikipedia.org X-ray crystallography provides precise data on bond lengths and angles, revealing the structural consequences of the electronic interactions.
Rationale for Isotopic Labeling with Carbon-113 in Complex Systems
Isotopic labeling is a powerful technique in chemistry for elucidating reaction mechanisms and characterizing molecular structures, particularly with Nuclear Magnetic Resonance (NMR) spectroscopy. acs.orgsigmaaldrich.comnih.gov While the most abundant carbon isotope, ¹²C, is NMR-inactive, the ¹³C isotope possesses a nuclear spin of ½, making it NMR-active. nih.gov However, the low natural abundance of ¹³C (approximately 1.1%) often leads to weak signals and long acquisition times for NMR experiments. nih.gov
By synthetically enriching a specific position in a molecule with ¹³C, such as the isocyanide carbon in azanylidyne(¹¹³C)methane, several advantages are realized:
Enhanced NMR Sensitivity: The enriched site produces a significantly stronger NMR signal, allowing for easier detection and more rapid data acquisition. nih.govibs.fr
Signal Unambiguity: It allows for the unambiguous assignment of the NMR signal corresponding to the labeled carbon, which can be challenging in complex molecules with many carbon environments. youtube.com
Mechanistic Tracing: The ¹³C label acts as a tracer, enabling chemists to follow the fate of a specific carbon atom through a chemical reaction or catalytic cycle. oup.com
Probing Bonding: The ¹³C chemical shift is highly sensitive to the local electronic environment, providing valuable information about bonding and intermolecular interactions. nih.gov
Research Objectives and Scope for Azanylidyne(113C)methane;copper(1+)
The study of azanylidyne(¹¹³C)methane;copper(1+) is motivated by the desire to gain a fundamental understanding of the copper-isocyanide bond. The specific research objectives for this compound would include:
Synthesis and Isolation: To develop a reliable synthetic route for the complex, likely starting from a ¹³C-labeled precursor such as ¹³C-methyl iodide. nih.gov
Spectroscopic Characterization: To thoroughly characterize the complex using multinuclear NMR (¹H, ¹³C) and IR spectroscopy to establish its structural and electronic properties.
Bonding Analysis: To use the spectroscopic data, particularly the ¹³C NMR chemical shift and the ν(C≡N) infrared stretching frequency, to experimentally probe the nature of the Cu-C bond.
Computational Modeling: To perform theoretical calculations (e.g., DFT) to complement the experimental data, providing a deeper understanding of the orbital interactions, bond energies, and predicted spectroscopic parameters.
Reactivity Studies: To investigate the reactivity of the complex, using the ¹³C label to track the isocyanide ligand in reactions such as ligand substitution or insertion.
The scope of this research is focused on the fundamental coordination chemistry of a simple yet informative organometallic system, leveraging isotopic labeling to provide precise and unambiguous data.
Detailed Research Findings
While specific research articles solely dedicated to "azanylidyne(¹¹³C)methane;copper(1+)" are not prevalent under this exact name, a wealth of data exists for the analogous and chemically identical copper(I) methylisocyanide complexes. The synthesis of ¹³C-labeled methyl isocyanide is well-documented, typically proceeding via the reaction of ¹³C-methyl iodide with silver cyanide. nih.gov
Hypothetical Spectroscopic and Bonding Data
Based on literature for analogous copper(I) isocyanide complexes, we can compile expected data for azanylidyne(¹¹³C)methane;copper(1+).
Table 1: Predicted Spectroscopic Data
| Spectroscopic Technique | Parameter | Predicted Value/Range | Significance |
| Infrared (IR) | ν(¹³C≡N) stretch | 2150 - 2200 cm⁻¹ | The shift to higher frequency upon coordination confirms dominant σ-donation from the isocyanide to Cu(I). wikipedia.orgnsf.gov |
| ¹³C NMR | δ(¹³C≡N) | 140 - 160 ppm | Highly sensitive to the electronic environment of the Cu-C bond. The specific shift provides a fingerprint for the complex. nsf.gov |
| ¹H NMR | δ(CH₃) | ~3.5 ppm | Chemical shift of the methyl protons, coupled to the ¹³C nucleus, would appear as a doublet. |
Table 2: Theoretical Bonding Parameters (from DFT calculations)
| Parameter | Predicted Value | Interpretation |
| Cu-C Bond Length | ~1.85 - 1.95 Å | Reflects the covalent radius of Cu(I) and the strength of the σ-bond. acs.org |
| C≡N Bond Length | ~1.16 - 1.18 Å | Slightly shorter or similar to free isocyanide, consistent with strong σ-donation and weak π-back-bonding. |
| Cu-C≡N Angle | ~175° - 180° | A nearly linear arrangement is expected, typical for terminal isocyanide ligands. wikipedia.org |
| Vibrational Frequency (ν(¹³C≡N)) | Consistent with IR data | Theoretical calculations can accurately predict IR frequencies, validating the computational model. acs.org |
These tables synthesize typical findings from studies on copper(I) isocyanide systems and provide a robust framework for understanding the fundamental chemistry of the title compound. The use of ¹³C labeling is crucial for the unambiguous assignment of the isocyanide carbon resonance in the NMR spectrum, a key parameter for probing the electronic nature of the copper-carbon bond. nih.gov
Structure
2D Structure
Properties
Molecular Formula |
CCuN |
|---|---|
Molecular Weight |
90.56 g/mol |
IUPAC Name |
azanylidyne(113C)methane;copper(1+) |
InChI |
InChI=1S/CN.Cu/c1-2;/q-1;+1/i1+1; |
InChI Key |
DOBRDRYODQBAMW-YTBWXGASSA-N |
Isomeric SMILES |
[13C-]#N.[Cu+] |
Canonical SMILES |
[C-]#N.[Cu+] |
Origin of Product |
United States |
Synthetic Methodologies for Azanylidyne 113c Methane;copper 1+ and Precursors
Precursor Synthesis Strategies for Azanylidyne(¹¹³C)methane Ligand
The azanylidyne(¹¹³C)methane ligand, which can be interpreted as methyl isocyanide labeled with carbon-13 ([¹³C]H₃NC), is the cornerstone of the final complex. Its synthesis involves two key stages: the incorporation of the ¹¹³C isotope and the formation of the isocyanide functionality.
The introduction of the stable isotope ¹³C is a critical first step. Carbon-13 naturally occurs at an abundance of approximately 1.1%. tn-sanso.co.jp For specific labeling, enrichment is necessary. Several methods can be employed to obtain ¹³C-enriched precursors. isotope.com
One established industrial method for ¹³C enrichment is the cryogenic distillation of carbon monoxide (CO). tn-sanso.co.jp This process leverages the slight difference in volatility between ¹²CO and ¹³CO to achieve high levels of isotopic enrichment. Alternatively, the distillation of methane (B114726) (CH₄) or carbon tetrafluoride (CF₄) can also be used for ¹³C separation. tn-sanso.co.jp The choice of method often depends on safety considerations and desired scale, with CF₄ being an inert and non-toxic option. tn-sanso.co.jp
Once an enriched source of ¹³C is obtained, such as [¹³C]methanol or [¹³C]methyl iodide, it can be incorporated into the ligand structure. For instance, [¹³C]methyl iodide can be synthesized from ¹³C-enriched methanol (B129727). Enzymatic methods have also proven effective for the synthesis of specifically ¹³C-labeled compounds, offering high yields and purity. nih.gov These methods often utilize enzymes like transketolase and aldolase (B8822740) to create complex labeled molecules from simpler enriched precursors. nih.gov
| Enrichment Method | Starting Material | Advantages | Disadvantages |
| Cryogenic Distillation | Carbon Monoxide (CO) | High separation factor | Flammable and toxic starting material |
| Cryogenic Distillation | Methane (CH₄) | Non-toxic starting material | Flammable starting material |
| Cryogenic Distillation | Carbon Tetrafluoride (CF₄) | Inert and non-toxic | Lower separation factor than CO |
| Enzymatic Synthesis | [¹³C]Glucose, etc. | High specificity and yield | Typically for complex biomolecules |
Table 1: Comparison of Carbon-13 Enrichment and Incorporation Methods.
With a ¹³C-labeled methyl group source, the next step is the formation of the isocyanide ligand. A common laboratory synthesis of methyl isocyanide involves the dehydration of N-methylformamide. This reaction can be adapted for the labeled compound:
HCOOH + [¹³C]H₃NH₂ → HCONH[¹³C]H₃ + H₂O HCONH[¹³C]H₃ → [¹³C]H₃NC + H₂O
This dehydration is typically achieved using a strong dehydrating agent such as phosphorus oxychloride (POCl₃) or phosgene (B1210022) (COCl₂) in the presence of a base like pyridine (B92270) or triethylamine.
Another approach is the reaction of a ¹³C-labeled methyl halide with a cyanide salt, such as silver cyanide (AgCN). This reaction, known as the carbylamine reaction, can yield the isocyanide directly.
[¹³C]H₃I + AgCN → [¹³C]H₃NC + AgI
A more recent development involves the synthesis of isocyanide complexes from corresponding carbonyl complexes by reaction with lithium N-trimethylsilylamides (Li[Me₃SiNR]). rsc.org This provides a route that avoids the use of highly toxic free isocyanides as reagents. rsc.org
Development of Novel Copper(I) Complexation Routes
Once the [¹³C]H₃NC ligand is synthesized, it can be coordinated to a copper(I) center. Copper(I) isocyanide complexes are well-known and are of interest for their applications in catalysis and materials science. bohrium.com
The most straightforward method for synthesizing the target complex is the direct reaction of a copper(I) salt with the isotopically labeled isocyanide ligand. bohrium.comresearchgate.net Copper(I) halides, such as copper(I) chloride (CuCl) or copper(I) iodide (CuI), are common precursors. bohrium.comrsc.org The reaction is typically carried out in a suitable solvent, such as acetonitrile (B52724) or dichloromethane, where the copper(I) salt may be partially or fully dissolved. bohrium.com
CuX + n[¹³C]H₃NC → [Cu([¹³C]H₃NC)n]X (where X = Cl, Br, I; n = 1-4)
The stoichiometry of the resulting complex can vary depending on the reaction conditions, including the molar ratio of the reactants and the nature of the solvent and counter-ion. rsc.org The resulting complexes are often colorless powders and can be characterized by infrared (IR) spectroscopy, where the C≡N stretching frequency is a diagnostic indicator of coordination. bohrium.comwikipedia.org
| Copper(I) Precursor | Ligand | Typical Solvent | Product Type |
| CuCl | [¹³C]H₃NC | Acetonitrile | [Cu([¹³C]H₃NC)n]Cl |
| CuBr | [¹³C]H₃NC | Dichloromethane | [Cu([¹³C]H₃NC)n]Br |
| CuI | [¹³C]H₃NC | Acetonitrile | [Cu([¹³C]H₃NC)n]I |
| [Cu(CH₃CN)₄]PF₆ | [¹³C]H₃NC | Acetonitrile | [Cu([¹³C]H₃NC)n]PF₆ |
Table 2: Direct Coordination Approaches to Copper(I) Isocyanide Complexes.
Transmetallation offers an alternative route to copper(I) complexes. nih.gov This method involves the transfer of a ligand from a more electropositive metal to copper. While commonly used for the formation of organocopper compounds with C-Cu bonds, the principle can be extended to isocyanide ligands. uni-halle.deacs.org For instance, a pre-formed isocyanide complex of a labile metal could potentially transfer the isocyanide ligand to a copper(I) center. However, for a simple ligand like methyl isocyanide, direct coordination is generally more efficient.
More relevant to copper chemistry is the use of transmetallation in the context of catalytic cycles, where the transfer of an organic group from copper to another metal or vice versa is a key step. nih.govelectronicsandbooks.com
Modern synthetic chemistry has increasingly turned to electrochemical and photochemical methods to drive reactions under mild conditions. mdpi.commedium.com
Electrochemical synthesis can be employed to generate copper(I) complexes. uni-halle.deresearchgate.net One method involves the anodic dissolution of a copper metal electrode in a solution containing the ligand. uni-halle.deyoutube.com This in-situ generation of Cu(I) ions in the presence of the [¹³C]H₃NC ligand could directly form the desired complex, avoiding the need to handle potentially unstable copper(I) salt precursors.
Photochemical synthesis of copper complexes is a burgeoning field. mdpi.comnih.gov Light can be used to promote ligand exchange reactions or to generate reactive copper-centered intermediates. rsc.orgnih.gov For example, a photolabile copper complex could be irradiated in the presence of [¹³C]H₃NC, leading to the formation of azanylidyne(¹¹³C)methane;copper(1+). Copper(I) complexes are known to have interesting photochemical properties, including long-lived excited states, which can be harnessed for synthetic purposes. mdpi.comnih.gov
| Synthetic Method | Principle | Advantages |
| Electrochemical | Anodic dissolution of copper in the presence of the ligand. | In-situ generation of Cu(I), mild conditions. |
| Photochemical | Light-induced ligand exchange or generation of reactive intermediates. | High selectivity, can access unique reactive states. |
Table 3: Electrochemical and Photochemical Synthetic Approaches.
Optimization of Reaction Conditions and Yields for Azanylidyne(¹³C)methane;copper(1+) Formation
To maximize the yield and purity of azanylidyne(¹³C)methane;copper(1+), especially given the high cost of the labeled precursor, several reaction parameters must be carefully controlled.
pH Control : Maintaining the correct pH is arguably the most critical factor for both safety and yield. The reaction is typically performed under mildly acidic conditions. sciencemadness.org If the solution becomes too acidic, highly toxic hydrogen cyanide (H¹³CN) gas could be liberated. Conversely, if the pH is too high (alkaline), the formation of copper hydroxides can occur, leading to impurities. sciencemadness.org Optimal results are achieved by carefully monitoring and adjusting the pH, ensuring the reaction goes to completion, which can be indicated by a final pH of less than 3.8. sciencemadness.org
Temperature Management : The reaction temperature influences the rate of reduction and the quality of the precipitate. The reduction of Cu(II) with sodium bisulfite is often carried out at an elevated temperature, around 60°C, to ensure the reaction proceeds efficiently. wikipedia.org One detailed procedure specifies warming both the reducing agent solution and the cyanide solution to 60°C before a controlled addition to the copper sulfate (B86663) solution, which is maintained at 40-50°C. prepchem.com
Reagent Addition and Mixing : To prevent localized side reactions and ensure the formation of a pure, easily filterable precipitate, slow, dropwise addition of the reactant solutions is recommended. sciencemadness.org Vigorous and constant stirring, preferably with a mechanical stirrer, is essential to maintain homogeneity, facilitate heat transfer, and ensure the pH is uniform throughout the reaction vessel. sciencemadness.org
Purification : After precipitation, the crude product must be thoroughly washed to remove unreacted reagents and soluble byproducts. A typical washing procedure involves washing with hot or boiling water, followed by a final wash with ethanol (B145695) to aid in drying. prepchem.com The product is then dried in an oven at 100-110°C to obtain a fine, soft powder. prepchem.com As a copper(I) salt, the product can be sensitive to light, and protection from direct light during synthesis and storage is advisable. sciencemadness.org
The following table summarizes the key parameters for optimizing the synthesis.
| Parameter | Recommended Condition | Reasoning & Impact on Yield/Purity | Source Citation |
|---|---|---|---|
| pH | Mildly acidic (final pH < 3.8) | Prevents HCN gas release (safety) and formation of copper hydroxide (B78521) impurities (purity). Ensures complete precipitation (yield). | sciencemadness.org |
| Temperature | 40-60°C | Ensures efficient reduction of Cu(II) to Cu(I) and controls the rate of precipitation for better crystal quality. | wikipedia.orgprepchem.com |
| Reagent Addition | Slow, dropwise | Avoids localized high concentrations, minimizes side reactions, and allows for better pH control. | sciencemadness.org |
| Mixing | Vigorous, constant mechanical stirring | Ensures reaction homogeneity, uniform temperature, and prevents clumping of the precipitate, leading to higher purity. | sciencemadness.org |
| Purification | Wash with boiling water, then ethanol; dry at 100-110°C | Removes soluble impurities and byproducts. Ethanol wash facilitates drying, resulting in a pure, fine powder. | prepchem.com |
Scale-Up Considerations for Laboratory Synthesis
Transitioning the synthesis of azanylidyne(¹³C)methane;copper(1+) from a small, sub-gram scale to a larger laboratory scale (e.g., 100-200 grams) introduces several challenges that must be addressed to maintain safety, yield, and purity. prepchem.com
Thermal Management : The reaction, particularly the addition of the cyanide solution, can be exothermic. prepchem.com On a small scale, this heat dissipates easily. However, on a larger scale, the surface-area-to-volume ratio decreases, and heat can build up, potentially leading to uncontrolled side reactions or boiling. A larger reaction vessel must have an efficient cooling system, such as an ice bath or a cooling jacket, to manage the heat generated.
Safe Reagent Handling : Handling larger quantities of K¹³CN or Na¹³CN significantly increases the risk of toxic exposure. Scale-up requires robust engineering controls, such as performing the reaction in a well-ventilated fume hood or a glove box. Appropriate personal protective equipment (PPE) is mandatory, and emergency preparedness, including having a cyanide antidote kit readily available, is crucial. nih.gov
Mixing and Mass Transfer : Ensuring homogeneity in a large reaction vessel is more challenging. Simple magnetic stirring may be insufficient. Mechanical overhead stirrers with appropriate impeller designs are necessary to ensure efficient mixing of the precipitate slurry, preventing solids from settling and ensuring uniform reaction conditions. sciencemadness.org
Waste Management : A larger-scale synthesis generates a greater volume of waste containing residual cyanides and copper salts. A clear and validated plan for quenching and neutralizing this waste stream (e.g., with bleach or hydrogen peroxide under controlled pH conditions) must be in place before the synthesis begins.
The table below outlines the primary challenges and solutions for scaling up the laboratory synthesis.
| Challenge | Underlying Issue | Solution for Laboratory Scale-Up | Source Citation |
|---|---|---|---|
| Heat Dissipation | Exothermic reaction and lower surface-area-to-volume ratio in larger flasks. | Use of a larger reaction vessel equipped with an external cooling bath (ice/water) or a cooling jacket. Slow, controlled reagent addition. | prepchem.com |
| Toxic Precursor Hazard | Increased risk of exposure when handling larger quantities of solid or dissolved cyanide. | Use of engineering controls (fume hood, glove box), enhanced PPE, and established emergency protocols. | nih.gov |
| Mixing Efficiency | Magnetic stirrers may be inadequate for larger volumes and viscous slurries. | Employ a mechanical overhead stirrer with a properly sized impeller to ensure homogeneity. | sciencemadness.org |
| Product Isolation | Filtering and washing large amounts of fine precipitate can be slow and inefficient. | Use of larger Buchner funnels and appropriate filter media. Ensure adequate vacuum is available. | prepchem.com |
| Waste Disposal | Increased volume of hazardous aqueous waste containing cyanide and copper. | Establish a dedicated, validated protocol for neutralizing the waste stream before disposal. | sciencemadness.orgnih.gov |
Advanced Structural Elucidation and Spectroscopic Characterization
X-ray Diffraction Studies of Azanylidyne(¹¹³C)methane;copper(1+)
The polymeric nature and frequent "head-to-tail" disorder of solid copper(I) cyanide make single-crystal X-ray diffraction studies exceptionally challenging. acs.org Much of the definitive structural information has been derived from a combination of powder X-ray diffraction, electron diffraction, and complementary techniques like solid-state NMR. acs.org
Single Crystal X-ray Diffraction for Bond Lengths and Angles
Due to the difficulty in growing suitable single crystals of pure [CuCN]n, detailed bond lengths and angles are often inferred from related complexes or determined by other means. Solid-state NMR studies on isotopically labeled samples have provided some of the most precise measurements for the linear polymeric chain structure. acs.org These studies indicate a linear [–Cu–C≡N–]n arrangement.
The key internuclear distances in the polymeric chain have been determined to be approximately:
r(Cu–C) ≈ 1.88 Å acs.org
r(Cu–N) ≈ 1.92 Å acs.org
The C≡N bond length is consistent with that found in other cyanide-containing compounds. The geometry around the copper atom is essentially linear, defined by the C–Cu–N angle approaching 180°. Similarly, the Cu–C≡N linkage is linear.
Table 1: Selected Interatomic Distances and Angles for Polymeric [CuCN]n
| Parameter | Value | Source |
|---|---|---|
| Cu–C Distance | ~1.88 Å | acs.org |
| Cu–N Distance | ~1.92 Å | acs.org |
| C–Cu–N Angle | ~180° | acs.org |
| Cu–C≡N Angle | ~180° | acs.org |
Analysis of Coordination Geometry and Packing Motifs
Copper(I) cyanide typically crystallizes in two polymorphs, a low-temperature (LT) and a high-temperature (HT) form. wikipedia.org The structure consists of linear polymeric chains of [–Cu–CN–]n. acs.org Within these chains, each copper(I) ion is two-coordinate, linearly bonded to the carbon of one cyanide group and the nitrogen of another.
The packing of these chains is subject to a notable "head-to-tail" disorder, meaning that within the crystal lattice, there is a statistical randomness as to whether a cyanide ligand is oriented as Cu–C≡N or Cu–N≡C relative to the copper atoms in adjacent chains. acs.org This disorder is a significant feature revealed by nuclear quadrupole resonance (NQR) and solid-state NMR spectroscopy. acs.org The chains themselves pack in a hexagonal arrangement, leading to a structure that can be described as a series of parallel, linear polymers. Adducts formed with other ligands, such as pyridine (B92270), can disrupt this polymeric structure to form single-stranded polymers with three- or four-coordinate copper centers. researchgate.net
Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy of Carbon-113 and Adjacent Nuclei
The use of ¹¹³C isotopic labeling is primarily to enhance NMR sensitivity and enable detailed structural analysis through this powerful technique.
High-Resolution Solid-State ¹³C NMR for Local Environment Analysis
Solid-state ¹³C NMR spectra of copper(I) cyanide provide direct insight into the local environment of the cyanide carbon. In a sample of [Cu(¹¹³CN)]n, the ¹¹³C nucleus would yield a distinct signal. Based on studies of unlabeled CuCN, the ¹³C chemical shielding tensor is axially symmetric, which provides compelling evidence for the linear geometry of the Cu–C≡N unit. acs.org
The isotropic chemical shift for the cyanide carbon in solid CuCN is observed in a characteristic region for cyanide groups bonded to metals. The precise chemical shift can be influenced by factors such as the coordination environment and the presence of any impurities.
Table 2: Solid-State NMR Parameters for the Cyanide Group in [CuCN]n
| Nucleus | Isotropic Chemical Shift (δiso) | Coupling Constant | Source |
|---|---|---|---|
| ¹³C | ~145-155 ppm | ¹J(⁶³,⁶⁵Cu, ¹³C) ≈ +725 Hz | acs.org |
| ¹⁵N | ~260-270 ppm | ¹J(⁶³,⁶⁵Cu, ¹⁵N) ≈ -250 Hz | acs.org |
Note: Chemical shifts are referenced to standard scales and can vary slightly with experimental conditions. The coupling constants are to the copper nuclei.
The spectrum is further complicated by coupling to the adjacent quadrupolar copper nuclei (⁶³Cu and ⁶⁵Cu, both with spin I = 3/2). nih.govrsc.orgacs.org This coupling, along with the chemical shift anisotropy, provides detailed information about the electronic structure and bonding at the carbon site. The one-bond indirect spin-spin coupling constant, ¹J(⁶³Cu, ¹³C), has been determined to be approximately +725 Hz. acs.org
Heteronuclear Correlation (HETCOR) Experiments for Proximity Determinations
While specific HETCOR experimental data for azanylidyne(¹¹³C)methane;copper(1+) is not widely published, the principles of such experiments would be applied to determine spatial proximities between nuclei. A ¹³C-¹⁵N HETCOR experiment on a dually-labeled sample would confirm the C-N connectivity within the cyanide ligand.
More significantly, HETCOR experiments involving the ¹¹³C and the quadrupolar ⁶³/⁶⁵Cu nuclei would be invaluable. These experiments, though technically challenging due to the large quadrupole moments of the copper isotopes, can provide direct evidence for the Cu–C bond and help to resolve the head-to-tail disorder by correlating specific carbon environments with adjacent copper nuclei. acs.org The analysis of cross-peaks in a HETCOR spectrum would allow for the unambiguous assignment of through-space and through-bond connectivities, solidifying the linear chain structure.
Advanced Vibrational Spectroscopy of Azanylidyne(¹¹³C)methane;copper(1+)
Vibrational spectroscopy, including infrared (IR) and Raman techniques, is a sensitive probe of the bonding within the [CuCN]n polymer. The isotopic substitution of ¹²C with ¹¹³C in the cyanide ligand would lead to predictable shifts in the vibrational frequencies of modes involving the carbon atom.
The most prominent vibrational mode is the C≡N stretching frequency, ν(CN). For typical metal cyanides, this appears in the region of 2000-2200 cm⁻¹. In copper(I) cyanide, this strong absorption is observed around 2106-2170 cm⁻¹, depending on the specific environment and adduct formation. researchgate.netrsc.org The substitution with ¹¹³C would cause a downward shift in this frequency, which can be estimated using the reduced mass relationship for a diatomic oscillator.
Other important vibrational modes include:
ν(CuC/N): The stretching mode involving the vibration of the CN group between two adjacent copper atoms. researchgate.net
δ(CuCN): The bending or restricted rotational mode of the CN group. researchgate.net
δ(NCuC): The counter-vibration of the copper substructure against the cyanide substructure. researchgate.net
The observation of these modes and their isotopic shifts would provide a comprehensive picture of the bonding and dynamics within the polymeric structure.
Table 3: Principal Vibrational Modes for Polymeric [CuCN]n
| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Expected Shift with ¹¹³C | Source |
|---|---|---|---|
| ν(CN) | 2106 - 2170 | Decrease | researchgate.netrsc.org |
| ν(CuC/N) | Lower frequency region | Decrease | researchgate.net |
| δ(CuCN) | Lower frequency region | Decrease | researchgate.net |
| δ(NCuC) | Lower frequency region | No significant change | researchgate.net |
Isotopic Shifts in Infrared and Raman Spectra for Vibrational Mode Assignment
The assignment of vibrational modes in copper(I) cyanide is greatly facilitated by isotopic substitution. The replacement of the naturally abundant carbon-12 (¹²C) with the heavier carbon-13 (¹³C) isotope in the cyanide ligand to form azanylidyne(¹¹³C)methane;copper(1+) induces a predictable shift in the vibrational frequencies of modes involving the carbon atom. This isotopic shift is a powerful tool for definitively assigning these vibrational modes in infrared (IR) and Raman spectra.
Other vibrational modes, such as the Cu-C stretching vibration and the Cu-C-N bending mode, would also exhibit isotopic shifts, albeit potentially smaller than that of the primary ν(CN) stretch. By analyzing which peaks in the vibrational spectra shift upon ¹¹³C substitution, researchers can confidently assign them to specific molecular motions.
| Vibrational Mode | Expected Isotopic Shift (¹²C → ¹³C) | Rationale |
| ν(CN) | Significant downshift | The carbon atom is directly involved in the triple bond, and its mass has a large effect on the reduced mass of the C≡N oscillator. |
| ν(CuC) | Moderate downshift | The carbon atom is part of the Cu-C bond, and its mass influences the reduced mass of this stretching vibration. |
| δ(CuCN) | Moderate downshift | The carbon atom is the central atom in this bending mode, and its mass affects the vibrational frequency. |
| δ(NCuC) | Minimal to no shift | This mode primarily involves the movement of the copper and nitrogen atoms, with the carbon atom having a smaller contribution to the overall motion. |
This table presents expected trends based on fundamental principles of vibrational spectroscopy and data from analogous metal cyanide systems.
Resonant Raman Spectroscopy for Electronic Structure Insights
Resonant Raman (RR) spectroscopy is a powerful technique that can provide detailed information about the electronic structure of a molecule by selectively enhancing the vibrational modes associated with a specific electronic transition. When the energy of the excitation laser is tuned to match the energy of an electronic absorption band, the intensity of the Raman scattering for vibrational modes coupled to that electronic transition can be enhanced by several orders of magnitude.
For copper(I) cyanide, which is a d¹⁰ complex, d-d electronic transitions are not expected. researchgate.net The electronic absorption spectrum is therefore dominated by charge-transfer transitions, likely metal-to-ligand charge transfer (MLCT) or ligand-to-metal charge transfer (LMCT) bands. By performing resonant Raman spectroscopy with excitation wavelengths that overlap with these charge-transfer bands, it is possible to identify which vibrational modes are coupled to these electronic transitions.
For example, if excitation into a Cu(I) → π*(CN) MLCT band results in the enhancement of the ν(CN) stretching mode, it provides direct evidence for a change in the C≡N bond order upon this electronic transition. This information is crucial for understanding the nature of the excited electronic states and the bonding interactions within the molecule. Studies on other copper complexes have successfully utilized this technique to elucidate the nature of their electronic transitions. unt.edunih.govarxiv.org While specific resonant Raman studies on copper(I) cyanide focused on electronic structure were not found in the surveyed literature, the principles of the technique suggest it would be a highly valuable tool for this purpose.
X-ray Absorption Spectroscopy (XAS) and X-ray Emission Spectroscopy (XES)
X-ray absorption and emission spectroscopies are element-specific techniques that provide detailed information about the electronic and local geometric structure of the absorbing atom.
Probing Copper Oxidation State and Local Coordination Environment
X-ray Absorption Near Edge Structure (XANES) spectroscopy at the copper K-edge is particularly sensitive to the oxidation state and coordination geometry of the copper atom. The energy of the absorption edge is indicative of the effective nuclear charge on the copper atom; a higher absorption edge energy generally corresponds to a higher oxidation state. researchgate.netsemanticscholar.org For copper(I) cyanide, the Cu K-edge would be expected at a lower energy compared to Cu(II) compounds. researchgate.net
The features in the pre-edge and rising edge of the XANES spectrum are also diagnostic of the coordination environment. For instance, the intensity and position of pre-edge features can be related to the degree of p-d orbital mixing, which is influenced by the symmetry of the copper site. amazonaws.comchemrxiv.org In the case of copper(I) cyanide, which features a linear coordination of copper(I) in its polymeric structure, the XANES spectrum would reflect this specific geometry. capes.gov.br
The Extended X-ray Absorption Fine Structure (EXAFS) region of the spectrum, at energies above the absorption edge, contains information about the distances, coordination number, and types of atoms in the immediate vicinity of the absorbing copper atom. Analysis of the EXAFS of copper(I) cyanide can provide precise measurements of the Cu-C and Cu-N bond lengths within its polymeric structure.
| XAS Technique | Information Gained for Copper(I) Cyanide |
| Cu K-edge XANES | Confirmation of the +1 oxidation state of copper. Information on the coordination geometry (e.g., linear vs. tetrahedral). |
| Cu L-edge XAS | Provides complementary information on the 3d electronic structure and can also be used to probe the oxidation state. nih.gov |
| EXAFS | Precise determination of Cu-C and Cu-N bond distances and coordination numbers. |
Ligand Field and Electronic Structure Characterization
While XANES provides information on the unoccupied electronic states, X-ray Emission Spectroscopy (XES) probes the occupied valence orbitals. Specifically, Kβ XES, which involves the transition of a 3p electron to a 1s core hole, is sensitive to the spin state and the nature of the ligand-metal bonding. For a d¹⁰ system like copper(I), the mainline Kβ spectrum can be used to distinguish it from Cu(II) or Cu(III) species. semanticscholar.org
Ligand field theory for a d¹⁰ ion like Cu(I) in a tetrahedral environment predicts no d-d transitions. researchgate.netaps.org However, the interaction between the metal d-orbitals and the ligand orbitals still results in a specific electronic structure. The combination of XAS and XES provides a comprehensive experimental picture of the electronic structure, detailing both the unoccupied and occupied molecular orbitals. These experimental data are invaluable for benchmarking and validating theoretical calculations of the electronic structure and for understanding the nature of the chemical bonding in copper(I) cyanide.
Theoretical and Computational Chemistry of Azanylidyne 113c Methane;copper 1+
Density Functional Theory (DFT) Studies on Electronic Structure and Bonding
Density Functional Theory (DFT) has become a primary method for studying the electronic structure of transition metal complexes due to its favorable balance of computational cost and accuracy. cuni.czrsc.org DFT calculations on copper(I) complexes have been successfully used to determine geometries, vibrational frequencies, and the nature of metal-ligand bonding. researchgate.net
Analysis of Molecular Orbitals (HOMO-LUMO) and Energy Gaps
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding the chemical reactivity and electronic properties of a molecule. In copper(I) complexes, the HOMO is typically metal-centered, consisting mainly of Cu-3d orbitals, while the LUMO is often centered on the ligand's π-antibonding orbitals.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. researchgate.net A large gap implies high stability and low reactivity. For copper(I) isocyanide complexes, the bonding is characterized by a synergistic interaction involving σ-donation from the isocyanide carbon to the copper ion and π-back-donation from the copper d-orbitals to the π* orbitals of the isocyanide ligand. DFT calculations are instrumental in quantifying the energies of these orbitals and the resulting gap.
Interactive Table: Representative Frontier Orbital Energies for a Copper(I)-Isocyanide System Note: The following values are representative for a generic [Cu(CNR)]+ complex as determined by DFT calculations and may vary based on the specific functional and basis set used.
Charge Distribution and Natural Population Analysis
Understanding the distribution of electron density is fundamental to describing the nature of chemical bonding. Natural Population Analysis (NPA), a method developed by Reed and Weinhold, provides a more robust description of atomic charges and orbital populations than traditional Mulliken analysis, especially for complexes containing metal atoms. scispace.comresearchgate.net
NPA calculations for copper(I) complexes typically reveal a positive charge on the copper center, but significantly less than the formal +1 charge. This reduction is a direct consequence of electron donation from the ligand. The analysis quantifies the charge transfer in both the σ-donation and π-back-donation components of the bond. For the azanylidyne(113C)methane ligand, NPA would show a net negative charge on the nitrogen and a smaller, often positive, charge on the carbon atom, reflecting the complex electronic interplay within the isocyanide group and its interaction with the metal. cuni.czresearchgate.net
Interactive Table: Representative Natural Population Analysis (NPA) Charges Note: These values represent a typical charge distribution in a [Cu(CNCH3)]+ complex.
Topological Analysis of Electron Density (AIM/ELF) for Bonding Insights
The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, analyzes the topology of the electron density (ρ) to characterize chemical bonding. nih.gov This method identifies bond critical points (BCPs) between atoms, and the properties of the electron density at these points provide quantitative measures of the bond's nature.
For the Cu-C bond in azanylidyne(113C)methane;copper(1+), key AIM descriptors include:
The electron density at the BCP (ρ_BCP): A higher value indicates a stronger, more covalent bond.
The Laplacian of the electron density (∇²ρ_BCP): A negative value is characteristic of a shared-electron (covalent) interaction, while a positive value indicates a closed-shell (ionic or van der Waals) interaction.
The total energy density (H_BCP): A negative value also suggests covalency.
In typical copper(I)-isocyanide complexes, the Cu-C bond exhibits characteristics of both covalent and closed-shell interactions, reflecting its dative nature. The C≡N triple bond, in contrast, shows clear features of a strong, shared-electron interaction. The Electron Localization Function (ELF) provides a complementary perspective by mapping regions of high electron localization, which can distinguish core electrons, lone pairs, and bonding regions.
Ab Initio Methods for High-Level Electronic Structure Calculations
While DFT is a powerful tool, more rigorous ab initio methods are often required for higher accuracy, especially when dealing with electron correlation effects or electronically excited states.
Coupled Cluster and Multireference Approaches for Ground and Excited States
Coupled Cluster (CC) theory is one of the most accurate ab initio methods for single-reference systems (where the electronic ground state is well-described by a single Slater determinant). The CCSD(T) method, which includes single and double excitations iteratively and triple excitations perturbatively, is often considered the "gold standard" in quantum chemistry for its ability to provide highly accurate energies and properties. researchgate.netresearchgate.netmendeley.com For the ground state of azanylidyne(113C)methane;copper(1+), CCSD(T) calculations can provide benchmark data for geometry and bond energies.
However, for studying excited states or systems with significant static correlation (where multiple electronic configurations are important even for the ground state), multireference methods are necessary. wikipedia.org Methods like the Complete Active Space Self-Consistent Field (CASSCF), often followed by a perturbation theory correction like NEVPT2, are employed. nih.govnih.govarxiv.org These approaches are essential for accurately describing the d-d transitions and charge-transfer excited states that characterize many copper complexes. arxiv.orgresearchgate.net
Assessment of Electron Correlation Effects on Bonding
Electron correlation refers to the interaction between electrons; how the motion of one electron is influenced by the presence of all others. wikipedia.org It is broadly divided into two types:
Dynamic Correlation: This relates to the high-energy, short-range interactions where electrons "avoid" each other. Methods like Møller-Plesset perturbation theory (MP2, MP4) and Coupled Cluster are effective at capturing dynamic correlation. researchgate.net
Static (or Nondynamic) Correlation: This is a longer-range effect important in molecules with nearly degenerate orbitals, such as stretched bonds or certain transition metal complexes. Multireference methods (e.g., CASSCF) are required to properly describe static correlation. le.ac.uk
In azanylidyne(113C)methane;copper(1+), the d¹⁰ configuration of Cu(I) means the ground state is typically well-described by a single-reference method. Therefore, dynamic correlation, which influences the precise strength and length of the Cu-C bond, is the most critical correlation effect to capture accurately. High-level CCSD(T) calculations are well-suited for this, providing a detailed assessment of how electron correlation strengthens the metal-ligand bond beyond the mean-field Hartree-Fock approximation. researchgate.net
Molecular Dynamics (MD) Simulations for Dynamic Behavior of Azanylidyne(¹¹³C)methane;copper(1+)
Molecular dynamics (MD) simulations serve as a powerful computational microscope to probe the dynamic behavior of molecules in solution. For azanylidyne(¹¹³C)methane;copper(1+), MD simulations can provide critical insights into its conformational landscape, the motion of the isocyanide ligand, and the influence of the surrounding solvent environment.
Conformational Analysis and Ligand Dynamics in Solution
In solution, copper(I) complexes are known to exhibit significant conformational flexibility. rsc.orgnih.govresearchgate.net For azanylidyne(¹¹³C)methane;copper(1+), which is expected to have a predominantly linear C-Cu-N geometry, MD simulations would likely reveal dynamic bending and stretching motions of this coordination core. The interplay between the copper(I) center and the isocyanide ligand dictates the kinetic and thermodynamic properties underlying electron transfer events in such complexes. nih.gov
At room temperature in solution, it is plausible that an equilibrium exists between different conformational states. rsc.orgnih.gov While the primary coordination is linear, transient interactions with solvent molecules could induce temporary deviations from this ideal geometry. The dynamics of the isocyanide ligand itself, including rotational and vibrational motions, can be meticulously tracked over the course of an MD simulation. These simulations can quantify the flexibility of the Cu-C bond and the N-C bond, providing a detailed picture of the ligand's behavior in a solvated environment. The conformational dynamics are crucial as they can influence the complex's reactivity and interactions with other species in solution.
Solvent Effects on Coordination and Stability
The choice of solvent is anticipated to have a profound impact on the coordination and stability of azanylidyne(¹¹³C)methane;copper(1+). MD simulations incorporating explicit solvent molecules are essential for elucidating these effects. Solvents with varying polarities and coordinating abilities can interact with the copper(I) center, potentially leading to the formation of transient solvent-complex adducts.
For instance, in a coordinating solvent like acetonitrile (B52724), it is conceivable that solvent molecules could transiently occupy positions in the copper(I) coordination sphere, leading to a dynamic equilibrium between two- and three-coordinate species. In contrast, in a non-coordinating solvent, the linear geometry of the complex is expected to be more rigidly maintained. The stability of the complex in different solvents can be assessed by calculating the free energy of solvation from MD simulations. These calculations can help predict the most suitable solvent environments for this complex.
Interactive Data Table: Theoretical Solvent Effects on Coordination of Azanylidyne(¹¹³C)methane;copper(1+)
| Solvent | Dielectric Constant | Expected Coordination Behavior | Predicted Stability |
| Acetonitrile | 37.5 | Potential for transient three-coordinate species due to solvent coordination. | Moderate |
| Dichloromethane | 8.93 | Primarily linear two-coordinate geometry with weak solvent interactions. | High |
| Water | 80.1 | Strong solvation with potential for dynamic coordination changes. | Moderate to Low |
| Tetrahydrofuran (B95107) | 7.58 | Likely to maintain a linear two-coordinate structure. | High |
Computational Prediction of Spectroscopic Parameters and Comparison with Experimental Data
Density Functional Theory (DFT) has emerged as a reliable method for the accurate prediction of spectroscopic parameters of transition metal complexes. amecj.comrsc.orgscispace.com For azanylidyne(¹¹³C)methane;copper(1+), DFT calculations can provide valuable predictions of its infrared (IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectra.
A key spectroscopic feature of isocyanide complexes is the C≡N stretching frequency in the IR spectrum. researchgate.net DFT calculations can predict this frequency with a high degree of accuracy. Furthermore, the isotopic substitution of ¹²C with ¹³C in the isocyanide ligand is expected to cause a discernible shift in this vibrational frequency, a phenomenon that can be precisely calculated.
Similarly, NMR chemical shifts, particularly for the ¹³C nucleus, can be computationally predicted. These theoretical values can then be compared with experimental data, when available, to validate the computed structures and electronic environments. UV-Vis absorption spectra, which provide information about the electronic transitions within the molecule, can also be simulated using time-dependent DFT (TD-DFT). scispace.com
Interactive Data Table: Predicted Spectroscopic Parameters for Azanylidyne(¹¹³C)methane;copper(1+) and its ¹²C Isotopologue
| Spectroscopic Parameter | Azanylidyne(¹²C)methane;copper(1+) (Predicted) | Azanylidyne(¹¹³C)methane;copper(1+) (Predicted) | Expected Experimental Observation |
| ν(C≡N) / cm⁻¹ | ~2150 | ~2100 | A shift to lower frequency upon ¹³C substitution. |
| δ(¹³C) / ppm | ~180 | ~180 | Minimal change in chemical shift due to isotopic substitution. |
| λmax / nm | ~250 | ~250 | No significant change in the electronic absorption maximum. |
Theoretical Insights into Isotopic Effects on Molecular Properties
The substitution of an atom with one of its isotopes can lead to subtle but measurable changes in the molecular properties of a compound, known as isotopic effects. acs.org For azanylidyne(¹¹³C)methane;copper(1+), theoretical calculations can provide profound insights into how the increased mass of the ¹³C atom influences the molecule's behavior.
The most significant isotopic effect is observed in the vibrational frequencies of the molecule. According to the principles of vibrational spectroscopy, the frequency of a vibration is inversely proportional to the square root of the reduced mass of the vibrating atoms. Therefore, the substitution of ¹²C with the heavier ¹³C isotope in the C≡N ligand will lead to a decrease in the C≡N stretching frequency. This isotopic shift can be accurately predicted using computational methods.
Furthermore, isotopic substitution can also influence the zero-point vibrational energy (ZPVE) of the molecule, which can have subtle effects on reaction kinetics and thermodynamic equilibria. Theoretical calculations can quantify these changes in ZPVE. While the electronic properties of the molecule are largely unaffected by isotopic substitution, the changes in vibrational properties can be significant and provide a valuable tool for spectroscopic analysis and understanding reaction mechanisms.
Interactive Data Table: Theoretical Isotopic Effects on Molecular Properties of Azanylidyne(¹¹³C)methane;copper(1+)
| Molecular Property | Azanylidyne(¹²C)methane;copper(1+) | Azanylidyne(¹¹³C)methane;copper(1+) | Theoretical Explanation |
| Reduced Mass of C≡N (amu) | ~6.46 | ~6.71 | Increased mass of ¹³C isotope. |
| Predicted ν(C≡N) Shift (cm⁻¹) | 0 | ~ -50 | The vibrational frequency is inversely proportional to the square root of the reduced mass. |
| Zero-Point Vibrational Energy (kJ/mol) | Higher | Lower | The heavier isotopologue has lower vibrational frequencies, leading to a lower ZPVE. |
Reactivity and Mechanistic Investigations of Azanylidyne 113c Methane;copper 1+
Fundamental Reaction Pathways and Transformations
The reactivity of azanylidyne(¹¹³C)methane;copper(1+), essentially a ¹³C-labeled copper(I) cyanide complex, is governed by the electronic properties of both the copper(I) center and the isocyanide ligand. Isocyanides are versatile ligands, acting as strong σ-donors and moderate π-acceptors, a characteristic that allows them to form stable complexes with transition metals like copper(I). nih.gov The fundamental transformations of this complex primarily involve ligand exchange and reactions with various small molecules.
Ligand Exchange Dynamics and Kinetics
Studies on related copper complexes have shown that the rate of ligand exchange can be first-order with respect to both the copper complex and the incoming ligand. nih.gov The strong bond between copper(I) and the isocyanide ligand means that a suitable quenching agent or a ligand with high affinity is required for efficient displacement. rsc.orgrsc.org The electronic properties of the incoming ligand play a crucial role; for instance, more electron-deficient aryl isocyanides have been observed to participate in ligand exchange reactions more rapidly than their more electron-rich alkyl counterparts in some systems. nih.gov
Table 1: Factors Influencing Ligand Exchange Kinetics in Copper(I) Isocyanide Complexes
| Factor | Influence on Reaction Rate | Rationale |
| Incoming Ligand Strength | Stronger σ-donors can increase the rate of exchange. | Stabilizes the transition state of the substitution reaction. |
| Electronic Nature of Ligand | More electron-deficient isocyanides can exchange faster. nih.gov | The π-acidity of the isocyanide influences the overall stability of the complex. nih.gov |
| Solvent Polarity | Can influence rates by stabilizing charged intermediates or transition states. | Polar solvents may facilitate dissociative or associative exchange pathways. |
| Steric Hindrance | Bulky ligands on either the complex or as the incoming group can slow the reaction. | Steric clash hinders the approach of the incoming ligand and formation of the transition state. |
Reactivity with Small Molecules (e.g., CO, N₂, H₂)
The π-acceptor capability of the isocyanide ligand in azanylidyne(¹¹³C)methane;copper(1+) makes it analogous in some respects to carbon monoxide (CO). nih.gov This similarity suggests competitive binding and exchange reactions are possible. The complex's reactivity extends to other small, catalytically relevant molecules like dinitrogen (N₂) and dihydrogen (H₂).
Research on related systems has demonstrated that N₂ can be displaced by isocyanide ligands in certain metal complexes, indicating that the reverse reaction—the displacement of an isocyanide by N₂—is mechanistically plausible, though often thermodynamically unfavorable without specific electronic or steric driving forces. nih.gov The reaction with H₂ is less common for simple copper(I) isocyanides but can occur in more complex catalytic systems where the copper center is part of a multimetallic or ligand-cooperated framework.
Table 2: Predicted Reactivity of Azanylidyne(¹¹³C)methane;copper(1+) with Small Molecules
| Reactant | Potential Reaction Pathway | Probing with ¹¹³C Label |
| Carbon Monoxide (CO) | Ligand exchange to form a copper(I) carbonyl complex. | ¹³C NMR could track the disappearance of the [¹³C≡N]⁻ signal and the appearance of free labeled cyanide. |
| Dinitrogen (N₂) | Potential for exchange, though likely unfavorable. nih.gov | The ¹¹³C label serves as a stable spectroscopic handle to monitor the integrity of the starting complex. |
| Dihydrogen (H₂) | Direct reaction is unlikely; may occur via oxidative addition in activated systems. | The ¹¹³C label would remain in the cyanide ligand, allowing for tracking of the ligand's fate during the reaction. |
Mechanistic Probes Using Carbon-113 Isotopic Labeling
The incorporation of the ¹¹³C isotope is the key feature that makes azanylidyne(¹¹³C)methane;copper(1+) a powerful tool for mechanistic elucidation. nih.gov Isotopic labeling allows chemists to track the fate of specific atoms through complex reaction sequences and to probe the nature of transition states. researchgate.net
Kinetic Isotope Effect (KIE) Studies for Rate-Determining Steps
The kinetic isotope effect (KIE) is the change in the rate of a reaction when an atom in a reactant is replaced with one of its heavier isotopes. researchgate.net By measuring the KIE, researchers can gain insight into which bonds are being formed or broken in the rate-determining step of a reaction. acs.org
For azanylidyne(¹¹³C)methane;copper(1+), a ¹²C/¹³C KIE can be measured for reactions involving the cyanide ligand. If the C≡N bond or the Cu-C bond is significantly altered in the transition state of the slowest step, a primary KIE (k₁₂/k₁₃ > 1) will be observed. Even if the bond to the ¹¹³C atom is not directly broken, a secondary KIE can provide information about changes in the vibrational environment of the isotopic center during the rate-determining step. researchgate.net For example, studies on copper(I)-mediated polymerizations have shown small but significant ¹³C KIEs (e.g., k₁₂/k₁₃ = 1.010), which helped to distinguish between different possible propagation mechanisms.
Table 3: Representative ¹³C Kinetic Isotope Effects and Mechanistic Implications
| Reaction Type | Typical k₁₂/k₁₃ Value | Interpretation |
| Decarboxylation | 1.02 - 1.08 | C-C bond breaking is part of the rate-determining step. |
| Cu(I)-Mediated Radical Polymerization | ~1.010 | Indicates a change in hybridization or bonding at the carbon center in the transition state, ruling out a simple free radical process. |
| No significant bonding change at label | ~1.00 | The isotopically labeled atom is not involved in bonding changes in the rate-determining step. |
Isotopic Scrambling and Rearrangement Mechanisms
Isotopic labeling is crucial for detecting molecular rearrangements and scrambling events. Isotopic scrambling refers to the distribution of an isotope among different, chemically equivalent or non-equivalent positions within a molecule or between different molecules in a reacting system.
In reactions involving azanylidyne(¹¹³C)methane;copper(1+), the ¹¹³C label acts as a tracer. If the reaction proceeds through an intermediate where the carbon atom of the cyanide can exchange with other carbon atoms in the system or rearrange within a larger molecular framework, this can be detected by analyzing the isotopic distribution in the products using techniques like NMR spectroscopy or mass spectrometry. For example, if a reaction were to proceed via a protonated cyclopropane-like intermediate, scrambling between adjacent carbon atoms could occur, which would be observable through changes in the ¹³C NMR spectrum. While specific scrambling studies on this exact copper complex are not widely reported, the methodology is a standard and powerful tool for uncovering hidden reaction pathways and intermediates.
Investigation of Electron Transfer Pathways
Copper(I) complexes are central to many electron transfer (ET) processes in both biological and synthetic chemistry. The investigation of ET pathways in azanylidyne(¹¹³C)methane;copper(1+) can provide insight into how electrons are transferred to and from the copper center. In biological systems like blue copper proteins, ET occurs rapidly over long distances, facilitated by specific pathways involving ligand orbitals. researchgate.net
For a small complex like copper(I) cyanide, electron transfer can occur through two primary mechanisms:
Outer-sphere electron transfer: The electron tunnels between the copper complex and a redox partner without any change in the primary coordination sphere. The rate is governed by the distance between the reactants and the reorganizational energy required for the change in oxidation state.
Inner-sphere electron transfer: A bridging ligand connects the copper center and its redox partner, becoming part of the coordination sphere of both during the ET event.
The isocyanide ligand itself can play a significant role in mediating electron transfer. Its π-system can facilitate a "through-bond" ET pathway, effectively connecting the copper center's d-orbitals with the orbitals of an external reactant. The ¹¹³C label does not directly participate in the electron transfer but is part of the ligand framework that can influence the efficiency and mechanism of the process. Studies on copper proteins have shown that minimizing the structural reorganization between the oxidized (Cu(II)) and reduced (Cu(I)) states is critical for rapid electron transfer, a principle that also applies to synthetic coordination complexes.
Redox Behavior and Electrochemistry of Copper(I) Center
The electrochemical properties of copper(I) isocyanide complexes are fundamental to their reactivity. The copper(I) center can undergo oxidation to copper(II) or copper(III) states, a process that is central to many of its catalytic applications. The redox potential of the Cu(I)/Cu(II) couple in isocyanide complexes is influenced by the nature of the isocyanide ligand and the coordination environment of the copper ion.
Cyclic voltammetry is a key technique used to study the redox behavior of these complexes. jkps.or.krrsc.orgresearchgate.net For copper(I) isocyanide complexes, cyclic voltammograms typically reveal information about the reversibility of the redox processes and the stability of the different oxidation states. nih.gov The redox potential for the Cu(I)/Cu(II) couple in copper-phenanthroline complexes, which share some electronic similarities with isocyanide complexes, can range from approximately 200 mV to 1200 mV (vs. NHE), depending on the ligand substitution. nih.gov It is anticipated that the azanylidyne(¹¹³C)methane;copper(1+) complex would exhibit a quasi-reversible one-electron oxidation wave corresponding to the Cu(I)/Cu(II) couple. The exact potential would be dependent on the solvent and supporting electrolyte used.
The stability of the resulting Cu(II) species is a critical factor. In some cases, the oxidation may be followed by chemical reactions, leading to irreversible or quasi-reversible electrochemical behavior. nih.gov The electron-donating or -withdrawing nature of the isocyanide ligand plays a significant role in tuning the redox potential. Stronger σ-donating isocyanides tend to stabilize the higher oxidation state of copper, thereby lowering the redox potential.
Role of Single Electron Transfer (SET) Processes
Single Electron Transfer (SET) is a crucial mechanistic pathway in many copper-catalyzed reactions. acs.orgyoutube.com In the context of azanylidyne(¹¹³C)methane;copper(1+), SET processes would involve the transfer of a single electron from the copper(I) center to a substrate or from a reagent to the copper complex. Such processes lead to the formation of radical intermediates, which can then undergo further reactions.
The facility of SET is directly related to the redox potential of the copper complex. A lower oxidation potential for the Cu(I)/Cu(II) couple would make the copper(I) complex a better reductant, favoring SET to an appropriate substrate. Conversely, a higher reduction potential for a Cu(II) species would make it a better oxidant.
In many copper-catalyzed cross-coupling and addition reactions, the proposed mechanism involves an initial SET from the copper(I) catalyst to an organic halide or another substrate, generating a radical anion and a copper(II) species. The subsequent steps then involve the reaction of these radical species. The presence of the ¹¹³C label in azanylidyne(¹¹³C)methane;copper(1+) could be utilized in techniques like ¹³C NMR to probe the electronic environment of the carbon atom of the isocyanide ligand during these electron transfer steps, potentially providing insights into the delocalization of the unpaired electron in any resulting copper(II) intermediate.
Intermediates Identification and Characterization
A key challenge in understanding the mechanisms of reactions involving copper(I) isocyanides is the detection and characterization of transient intermediates. These species are often short-lived and present in low concentrations, making their direct observation difficult.
Trapping and Spectroscopic Detection of Transient Species
Various spectroscopic techniques are employed to identify and characterize transient intermediates in copper-catalyzed reactions. nih.govresearchgate.netrsc.org For reactions of azanylidyne(¹¹³C)methane;copper(1+), techniques such as infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy would be particularly valuable due to the isotopic label.
The C≡N stretching frequency in the IR spectrum of isocyanide complexes is sensitive to the oxidation state and coordination environment of the copper center. wikipedia.org In a copper(I) complex, the ν(C≡N) band is typically found in the range of 2110–2165 cm⁻¹. Upon oxidation to copper(II), this band is expected to shift to a higher frequency, reflecting the increased positive charge on the metal center which leads to less π-backbonding to the isocyanide ligand. Time-resolved IR spectroscopy could potentially be used to observe the formation and decay of such transient copper(II) intermediates.
The ¹¹³C NMR chemical shift of the isocyanide carbon would also be highly sensitive to changes in the electronic structure of the complex. The formation of radical or higher-valent copper species would lead to significant changes in the chemical shift and line broadening, providing evidence for their existence. nih.gov In some cases, chemical trapping experiments can be used to convert a transient intermediate into a more stable, characterizable species. rsc.org
Computational Modeling of Transition States and Intermediates
Computational methods, particularly Density Functional Theory (DFT), have become indispensable tools for investigating reaction mechanisms, including the structures and energies of transition states and intermediates that are difficult to observe experimentally. researchgate.netrsc.orgbeilstein-journals.orgresearchgate.netnih.govnih.govacs.org
For reactions involving azanylidyne(¹¹³C)methane;copper(1+), DFT calculations could be used to:
Model the geometry of the starting copper(I) complex.
Calculate the energies and geometries of potential intermediates, such as copper(II) or copper(III) species, as well as radical intermediates.
Locate the transition state structures connecting the reactants, intermediates, and products.
Calculate the activation barriers for different mechanistic pathways, helping to distinguish between possibilities like oxidative addition/reductive elimination versus SET mechanisms.
Predict spectroscopic properties, such as IR frequencies and NMR chemical shifts, which can be compared with experimental data to validate the computational model. nih.gov
These computational studies can provide a detailed, atomistic view of the reaction pathway, offering insights that are often inaccessible through experimental means alone. nih.gov
Reaction Kinetics and Thermodynamics
Understanding the kinetics and thermodynamics of the reactions of azanylidyne(¹¹³C)methane;copper(1+) is essential for optimizing reaction conditions and controlling product selectivity.
Determination of Rate Constants and Activation Parameters
The rates of reactions involving copper(I) isocyanide complexes can be determined by monitoring the disappearance of reactants or the appearance of products over time using techniques such as UV-Vis spectroscopy, NMR spectroscopy, or gas chromatography. acs.orgacs.org The influence of reactant concentrations, temperature, and catalyst loading on the reaction rate can provide valuable information about the reaction order and the rate law. acs.org
By studying the temperature dependence of the reaction rate constant (k), the activation parameters for the reaction can be determined using the Arrhenius equation (to find the activation energy, Ea) and the Eyring equation (to find the enthalpy and entropy of activation, ΔH‡ and ΔS‡). chemscene.commdpi.comniscpr.res.in
Table 1: Key Kinetic and Thermodynamic Parameters
| Parameter | Symbol | Method of Determination | Significance |
| Rate Constant | k | Monitoring concentration change over time | Quantifies the speed of the reaction. |
| Activation Energy | Ea | Arrhenius plot (ln k vs. 1/T) | Minimum energy required for a reaction to occur. |
| Enthalpy of Activation | ΔH‡ | Eyring plot (ln(k/T) vs. 1/T) | Heat absorbed or released in forming the transition state. |
| Entropy of Activation | ΔS‡ | Eyring plot (ln(k/T) vs. 1/T) | Change in disorder in forming the transition state. |
The activation energy provides insight into the energy barrier of the reaction, while the enthalpy and entropy of activation offer information about the nature of the transition state. For example, a negative entropy of activation often suggests an associative mechanism where multiple species come together in the rate-determining step. These kinetic studies, especially when combined with mechanistic and computational investigations, provide a comprehensive understanding of the reactivity of azanylidyne(¹¹³C)methane;copper(1+).
Energy Profiles of Reaction Pathways
Theoretical investigations, predominantly using Density Functional Theory (DFT), have been instrumental in elucidating the energetic details of reactions involving copper cyanide and isocyanide complexes. These studies map out the potential energy surface of a reaction, identifying transition states, intermediates, and the associated activation energies.
Nucleophilic Addition to the Isocyanide Carbon:
One of the characteristic reactions of metal-bound isocyanides is the nucleophilic attack at the electrophilic isocyanide carbon atom. Computational studies on related platinum and palladium isocyanide systems have shown that the mechanism is typically a stepwise associative process. This involves the initial attack of the nucleophile, forming an intermediate, followed by proton transfer steps. The activation energies for such nucleophilic additions generally fall in the range of 19.8 to 22.4 kcal/mol. mdpi.comsigmaaldrich.com
For a hypothetical reaction involving azanylidyne(¹¹³C)methane;copper(1+) and a nucleophile (Nu), the generalized energy profile would feature an initial reactant complex, a transition state for the C-Nu bond formation, a stable intermediate, and subsequent transition states for proton transfers, ultimately leading to the final product.
Table 1: Hypothetical Energy Profile Data for Nucleophilic Addition
| Step | Species | Relative Free Energy (kcal/mol) |
| 1 | Reactants: [Cu-CN] + Nu | 0.0 |
| 2 | Transition State 1 (C-Nu bond formation) | Value would be determined by the specific nucleophile |
| 3 | Intermediate 1 | Value would be lower than TS1 |
| 4 | Transition State 2 (Proton transfer) | Value would depend on the proton shuttle mechanism |
| 5 | Product | Value would indicate the overall thermodynamics |
Electrophilic Attack and C-H Activation:
Copper(I) complexes can also be involved in oxidative addition and C-H activation reactions, often proceeding through higher oxidation state intermediates. For instance, the reaction of a copper(I) complex with a superoxide (B77818) species has been computationally studied, revealing different energy barriers for C-H activation depending on the nature of the supporting ligand. researchgate.net While not directly involving an isocyanide, this highlights the capability of copper complexes to mediate such transformations.
A study on the formation of 4,5-diaminophthalonitrile (B137029) from the reaction of 4,5-dibromo-1,2-diaminobenzene and copper cyanide provided specific thermodynamic and kinetic data. The reaction proceeds in two major steps with the following calculated parameters researchgate.net:
Table 2: Thermodynamic and Kinetic Data for a Copper Cyanide Reaction
| Parameter | Step 1 | Step 2 |
| ΔG (kJ/mol) | -606.8 | -600.1 |
| ΔH (kJ/mol) | -610.7 | -603.6 |
| ΔS (kJ/mol·K) | -0.0132 | -0.0117 |
| Activation Energy (Ea) (kJ/mol) | 189.0 | 210.6 |
This data, while for a different system, illustrates the type of detailed energetic information that can be obtained through computational chemistry to describe reaction pathways.
Role of the ¹¹³C Isotope:
The presence of the ¹¹³C isotope in azanylidyne(¹¹³C)methane;copper(1+) is primarily a tool for mechanistic studies, particularly using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry. It allows for the precise tracking of the carbon atom throughout a reaction sequence. From a reactivity and energy profile perspective, the isotopic substitution has a negligible effect on the electronic structure and, consequently, on the activation energies and reaction thermodynamics. The primary impact is the ability to experimentally verify the pathways predicted by computational models.
Coordination Chemistry and Ligand Properties of Azanylidyne 113c Methane
Nature of the Copper-Azanylidyne(113C)methane Bond
The interaction between the copper(I) ion and the azanylidyne(113C)methane ligand is a classic example of metal-ligand bonding in organometallic chemistry, involving a combination of electron donation and back-donation.
Isocyanide ligands like azanylidyne(113C)methane are classified as charge-neutral, L-type ligands that act as Lewis bases. wikipedia.org They are generally considered to be superior σ-donors and weaker π-acceptors when compared to the isoelectronic carbon monoxide (CO) molecule. wikipedia.orguleth.ca
The primary bonding interaction is the σ-donation from the highest occupied molecular orbital (HOMO) of the isocyanide, which is the lone pair on the carbon atom, into an empty orbital on the copper(I) center. nih.govucoz.com An interesting characteristic of the isocyanide ligand is that its HOMO has some C≡N antibonding character. nih.gov Consequently, the donation of these electrons to the metal center leads to a strengthening of the C≡N triple bond. nih.gov
This σ-donation is supplemented by a π-acceptance interaction, also known as π-backbonding. wikipedia.orgucoz.com The copper(I) center donates electron density from its filled d-orbitals into the empty π* antibonding orbitals of the azanylidyne(113C)methane ligand. nih.govucoz.com This back-donation populates antibonding orbitals of the ligand, which in turn weakens the C≡N bond. nih.gov
The net effect on the C≡N bond strength and its vibrational frequency in infrared (IR) spectroscopy is a balance of these two opposing effects. The ν(C≡N) stretching frequency is a powerful diagnostic tool:
If σ-donation is dominant, the ν(C≡N) frequency shifts to higher wavenumbers compared to the free ligand. wikipedia.org
If π-backbonding is significant, the ν(C≡N) frequency shifts to lower wavenumbers. wikipedia.org
| Interaction Type | Ligand Orbital Involved | Metal Orbital Involved | Effect on C≡N Bond |
| σ-Donation | Carbon lone pair (HOMO) | Empty hybrid orbital | Strengthens |
| π-Acceptance | π* antibonding (LUMO) | Filled d-orbital | Weakens |
The bond between copper(I) and the carbon of the azanylidyne(113C)methane ligand exhibits both covalent and ionic characteristics. While covalent interactions are the driving force for the formation of the bond, computational studies on group 11 cyanides and isocyanides suggest that the resulting bond is significantly electrostatic in nature, best described as an interaction between the Cu⁺ cation and the negatively polarized isocyanide ligand. researchgate.net These calculations indicate that the electrostatic character can be as high as 73-80%, with a smaller contribution from π-bonding. researchgate.net
The degree of ionic character in a bond can be estimated based on the difference in electronegativity between the bonded atoms. quora.comalloprof.qc.ca Given the electronegativity difference between copper and carbon, a significant degree of polarity is expected in the Cu-C bond. However, the presence of π-backbonding introduces a greater degree of covalent character than would be expected from simple electrostatic considerations alone. Therefore, the bond is best described as polar covalent, with a substantial ionic contribution. researchgate.net
Influence of Ancillary Ligands on Complex Stability and Reactivity
Steric Effects: The use of bulky ancillary ligands can enhance the stability of copper(I) complexes. unive.itnih.gov For instance, sterically demanding phosphine (B1218219) or N-heterocyclic carbene ligands can prevent the disproportionation of Cu(I) to Cu(0) and Cu(II), a common decomposition pathway. unive.it Bulky substituents on the ancillary ligands can also stabilize otherwise labile heteroleptic complexes. nih.gov
Electronic Effects: The electron-donating or electron-withdrawing nature of ancillary ligands directly influences the electron density on the copper(I) center. nih.govresearchgate.net Strongly electron-donating ancillary ligands increase the electron density on the copper, which enhances its ability to engage in π-backbonding with the azanylidyne(113C)methane ligand. Conversely, electron-withdrawing ancillary ligands reduce the back-donation capacity. nih.gov This modulation of the electronic properties affects not only the stability but also the catalytic activity and photophysical properties of the complex. researchgate.netrsc.org
Structural Control: The denticity and geometry of ancillary ligands can direct the self-assembly of copper(I) isocyanide complexes into specific structures, including the formation of multinuclear assemblies. acs.org
| Ancillary Ligand Property | Influence on Copper(I) Center | Effect on Complex |
| Increased Steric Bulk | Shields the metal center | Enhances stability, prevents disproportionation unive.itnih.gov |
| Strong Electron Donation | Increases electron density | Promotes π-backbonding to isocyanide nih.govresearchgate.net |
| Strong Electron Withdawal | Decreases electron density | Reduces π-backbonding to isocyanide nih.gov |
| Bridging Capability | Links multiple metal centers | Facilitates formation of multinuclear complexes acs.org |
Potential Applications in Fundamental Chemical Processes Non Clinical
Catalytic Activity in Carbon-Carbon Bond Formation (Non-Pharmaceutical)
Copper(I) isocyanide complexes, of which azanylidyne(¹¹³C)methane;copper(1+) is a prime example for mechanistic studies, are effective catalysts for the formation of carbon-carbon (C-C) bonds. researchgate.netrsc.org These reactions are fundamental in organic chemistry, providing pathways to construct complex molecular skeletons. The use of copper is advantageous due to its low cost and toxicity compared to precious metals like palladium. rsc.orgnumberanalytics.com
The mechanistic role of copper(I) isocyanide in C-C bond formation often involves its ability to facilitate cross-coupling reactions through various pathways. Organometallic compounds are instrumental in the cleavage and formation of C-C bonds, and mechanistic studies provide valuable insights into these processes. nih.gov In many copper-catalyzed reactions, the formation of an organocopper intermediate is a key step. uit.no For instance, in the carboxylation of organoboranes, computational studies suggest that non-benzylic substrates are converted through an inner-sphere carboxylation of an organocopper intermediate. uit.no
The catalytic cycle can involve several stages, including oxidative addition, transmetalation, and reductive elimination, similar to palladium-catalyzed cycles. youtube.com The copper(I) center can activate substrates, such as isocyanides, for nucleophilic attack or participate in radical pathways. organic-chemistry.org For example, the copper-catalyzed reaction of isocyanides with activated alkynes to form pyrroles is believed to proceed through the activation of a C-H bond in the isocyanide by the copper catalyst. organic-chemistry.org The isotopic ¹³C label in azanylidyne(¹¹³C)methane;copper(1+) is specifically designed to trace the carbon's pathway through such complex mechanistic cycles, providing unambiguous evidence for proposed intermediates and transition states.
Table 1: Mechanistic Insights into Copper-Catalyzed C-C Bond Formation
| Reaction Type | Proposed Mechanism | Role of Copper(I) Isocyanide | Key Intermediates |
|---|---|---|---|
| Pyrrole Synthesis organic-chemistry.org | C-H bond activation | Catalyst activates isocyanide | Organocopper species |
| Carboxylation uit.no | Inner-sphere carboxylation | Forms organocopper intermediate | (NHC)Cu-alkyl |
Control over stereoselectivity and regioselectivity is a critical aspect of modern synthetic chemistry. Copper(I) isocyanide catalysts have demonstrated the ability to direct the outcomes of C-C bond-forming reactions.
A notable example is the synthesis of substituted pyrroles from isocyanides and electron-deficient alkynes. By choosing a copper catalyst, 2,4-disubstituted pyrroles are formed selectively, whereas a phosphine (B1218219) catalyst yields the 2,3-disubstituted isomers. acs.org This highlights the crucial role of the metal catalyst in determining the regioselectivity of the reaction. The combination of copper(I) oxide (Cu₂O) and a nitrogen ligand like 1,10-phenanthroline (B135089) was found to be highly effective for this transformation. acs.org
In other reactions, such as the copper(I)-catalyzed alkynylation-cyclization of 4-oxahepta-1,6-diynes, complete regio- and stereoselectivity has been achieved. nih.gov This process yields complex tetrahydrofuran (B95107) derivatives with defined stereochemistry, demonstrating the high level of control attainable with copper catalysts. The structure of the isocyanide ligand itself can also profoundly influence stereoselectivity, as observed in related transition metal-catalyzed reactions. acs.org
Table 2: Regio- and Stereoselective C-C Bond Formation with Copper Catalysts
| Reaction | Catalyst System | Product Selectivity | Finding |
|---|---|---|---|
| Pyrrole Synthesis acs.org | Cu₂O / 1,10-phenanthroline | Regioselective | Forms 2,4-di-EWG-substituted pyrroles selectively. |
Catalytic Activity in Carbon-Nitrogen Bond Formation (Non-Pharmaceutical)
The formation of carbon-nitrogen (C-N) bonds is paramount in the synthesis of a vast array of chemical compounds. Copper-catalyzed methods, such as the Ullmann condensation and Chan-Lam coupling, are foundational in this area. acs.orgmdpi.com Copper(I) complexes, including those with isocyanide ligands, are pivotal in developing new and efficient C-N coupling methodologies. rsc.orgacs.org
Research into copper catalysis has led to the development of numerous novel amination and imidation reactions under mild conditions. nih.govnih.gov Copper(I) catalysts have been successfully employed in the amidation of organoboronic esters with isocyanates, providing a straightforward route to secondary amides. researchgate.net
A particularly innovative approach is the copper-mediated multicomponent reaction involving the insertion of an isocyanide into the N-H bond of secondary arylamines, leading to the efficient one-pot synthesis of unsymmetrical tetrasubstituted ureas. rsc.org This demonstrates the unique reactivity of the isocyanide group when activated by a copper center.
Furthermore, copper catalysts facilitate the generation of nitrogen-centered radicals from various precursors, enabling a range of C-N bond-forming reactions. nih.govresearchgate.net These reactions can proceed through either oxidative or reductive pathways, depending on the copper catalyst's oxidation state and the nature of the nitrogen source. researchgate.net The development of new N-heterocyclic carbene (NHC) copper complexes has also expanded the scope of C-N coupling reactions, for example, in the N-arylation of oxazolidinones and amides. acs.org
Table 3: Examples of Copper-Catalyzed C-N Bond Formation Reactions
| Reaction Type | Catalyst/Mediator | Substrates | Product |
|---|---|---|---|
| Urea Synthesis rsc.org | Copper | Secondary arylamine, isocyanide, amine | Unsymmetrical tetrasubstituted urea |
| Amide Synthesis researchgate.net | Copper(I) | Organoboronic ester, isocyanate | Secondary amide |
| N-Arylation acs.org | Cu-NHC complex | Iodoarene, oxazolidinone | N-aryloxazolidinone |
The precise mechanism of nitrogen transfer in C-N bond-forming reactions can be elucidated using isotopic labeling. The compound azanylidyne(¹¹³C)methane;copper(1+) is specifically designed for such mechanistic studies. By incorporating the stable ¹³C isotope into the cyanide ligand, chemists can track the movement and transformation of the entire cyanide group throughout a catalytic cycle.
While direct nitrogen isotopic labeling (e.g., with ¹⁵N) would trace the nitrogen atom itself, the ¹³C label in this complex serves as a proxy to follow the C≡N unit. In reactions where the isocyanide is inserted or participates in a cycloaddition, tracking the ¹³C-labeled carbon with techniques like ¹³C NMR spectroscopy or mass spectrometry can confirm whether the C-N bond of the product originates from the isocyanide reactant. This is crucial for distinguishing between different possible mechanistic pathways, such as those involving copper-nitrenoid intermediates versus those proceeding via nucleophilic attack on a copper-activated isocyanide. This isotopic tracing is essential for validating proposed catalytic cycles and for the rational design of more efficient catalysts.
Role in Small Molecule Activation (e.g., Methane (B114726) Activation if applicable and non-biological)
The activation of small, abundant molecules like methane (CH₄) is a significant challenge in chemistry with immense potential for converting natural gas into valuable chemicals. nih.gov Copper complexes have emerged as promising catalysts for this purpose, inspired in part by copper-containing enzymes like particulate methane monooxygenase (pMMO). nih.govmdpi.com
While direct methane activation by azanylidyne(¹¹³C)methane;copper(1+) is not extensively documented, copper(I) centers are known to be involved in the activation of small molecules. nih.gov For instance, copper(I) complexes can activate dioxygen (O₂) and other small molecules within the cavity of specially designed ligands. nih.gov
In the context of methane activation, copper-containing zeolites have been shown to convert methane to methanol (B129727) at low temperatures. nih.govnih.gov The active sites in these materials are often proposed to be mono- or dicopper-oxo species, which are generated through the oxidation of copper(I) precursors. nih.govnih.gov For example, a mononuclear [CuOH]⁺ site in the zeolite mordenite (B1173385) has been identified as an active species for methane oxidation. nih.gov Similarly, copper complexes have been used for the catalytic insertion of carbene groups into the C-H bonds of methane. acs.org The fundamental principle involves the ability of the copper center to mediate the challenging C-H bond cleavage step. The study of well-defined copper(I) complexes, such as those involving isocyanide ligands, contributes to the fundamental understanding of the electronic structures and reactivity patterns required for such challenging transformations. uni-giessen.de
Insights into Fundamental Organometallic Reaction Mechanisms
The isotopic labeling of the cyanide ligand in azanylidyne(¹¹³C)methane;copper(1+), which is copper(I) [¹³C]cyanide, provides a powerful tool for elucidating the mechanisms of fundamental organometallic reactions. The presence of the carbon-13 isotope allows for detailed tracking of the cyanide ligand's behavior in various chemical transformations, offering precise insights into reaction pathways, intermediate species, and the dynamics of bond formation and cleavage. This capability is particularly valuable in the study of reactions catalyzed by copper complexes, a field of significant importance in synthetic chemistry.
Copper(I) isocyanide complexes, of which azanylidyne(¹¹³C)methane;copper(1+) is a specific isotopic variant, are known to be effective catalysts and intermediates in a range of organometallic reactions. cas.cz Their reactivity is governed by the electronic properties of the copper center and the isocyanide ligand. Isocyanides act as sigma donors and pi-acceptors, similar to carbon monoxide, which allows them to stabilize low-valent metal centers and participate in migratory insertion and reductive elimination steps. wikipedia.org The study of complexes like azanylidyne(¹¹³C)methane;copper(1+) contributes to a deeper understanding of these elementary steps, which are the building blocks of many catalytic cycles.
One area where copper-isocyanide complexes have demonstrated significant utility is in hydrosilylation reactions. For instance, binary systems of a copper(I) compound and an isocyanide have been shown to catalyze the addition of silanes to acrylonitrile, selectively yielding 2-cyanoethyl derivatives. cas.cz Mechanistic investigations suggest that a crucial step in this process is the activation of the olefin (acrylonitrile) through coordination to a copper-isocyanide complex. cas.cz The use of ¹³C-labeled cyanide would enable the direct observation of the cyanide ligand's environment throughout the catalytic cycle, confirming its role as a spectator or participating ligand.
The formation and structure of copper(I) isocyanide complexes themselves provide insight into the initial steps of many organometallic reactions. The reaction of copper(I) halides with isocyanides can lead to a variety of structurally diverse complexes, with the stoichiometry and presence of other ligands influencing the final product. rsc.org These studies reveal the coordination chemistry of copper(I) with isocyanide ligands, which is a prerequisite for understanding their subsequent reactivity.
Furthermore, the electronic nature of the copper-isocyanide bond has been a subject of detailed spectroscopic and computational studies. The C≡N stretching frequency in the infrared (IR) spectrum is a sensitive probe of the electronic environment of the complex. wikipedia.org In complexes where the isocyanide is primarily a sigma-donating ligand, this frequency shifts to higher wavenumbers compared to the free isocyanide. wikipedia.org Conversely, in electron-rich complexes where pi-backbonding from the metal to the isocyanide is significant, the frequency shifts to lower wavenumbers. wikipedia.org By using azanylidyne(¹¹³C)methane;copper(1+), these shifts can be precisely measured and correlated with theoretical models to provide a quantitative understanding of the metal-ligand bonding, which is fundamental to predicting and controlling reactivity.
The table below summarizes key research findings related to the role of copper-isocyanide complexes in elucidating organometallic reaction mechanisms.
| Reaction Type | Catalyst System | Key Mechanistic Insight | Supporting Evidence | Reference |
| Hydrosilylation of Acrylonitrile | Copper(I) compound and an isocyanide | Activation of the olefin via coordination to the copper complex is a crucial step. | Reaction proceeds selectively to the 2-cyanoethyl derivative at elevated temperatures. | cas.cz |
| Ligand Substitution | Copper(I) halides and p-tolyl isocyanide | Stoichiometry and ancillary ligands determine the structure of the resulting mono- and bi-nuclear copper(I) isocyanide complexes. | Isolation and structural characterization of different complexes. | rsc.org |
| General Organometallic Reactivity | Transition metal isocyanide complexes | Isocyanides are strong sigma donors and moderate pi-acceptors, influencing the electronic properties and reactivity of the metal center. Susceptible to protonation and redox reactions. | IR spectroscopy (νC≡N stretching frequency), electrochemical studies, and reactivity with acids. | wikipedia.org |
The study of isotopically labeled complexes such as azanylidyne(¹¹³C)methane;copper(1+) is instrumental in advancing the understanding of these fundamental processes. The ability to track the labeled carbon atom through complex reaction networks provides unambiguous evidence for proposed mechanisms, paving the way for the rational design of more efficient and selective catalysts for a wide range of chemical transformations.
Future Directions and Emerging Research Challenges
Development of More Efficient Synthetic Strategies for Isotope-Labeled Complexes
A primary challenge is the efficient and high-yield synthesis of azanylidyne(¹¹³C)methane;copper(1+) and related isotope-labeled complexes. Current synthetic routes often involve multiple steps, starting with an expensive labeled precursor like potassium [¹³C]-cyanide. Future research must focus on developing more direct and atom-economical methods.
One promising approach is the palladium-catalyzed cyanation of aryl halides using labeled zinc cyanide (Zn(¹³CN)₂), which has been shown to be effective for preparing ¹⁴C-labeled benzonitriles and could be adapted for ¹³C labeling. researchgate.net Another avenue involves the direct synthesis from transition metal carbonyl complexes, where a reaction with a lithium silylamide like Li[Me₃SiNR] can transform a coordinated carbonyl group into an isocyanide ligand, offering a novel route that avoids handling free isocyanides. researchgate.net The development of one-pot procedures that generate the labeled isocyanide and complex it with a copper(I) source, such as [Cu(MeCN)₄]PF₆, in a single reaction vessel would significantly improve efficiency and reduce the handling of volatile or toxic intermediates. mdpi.comacs.org
| Method | Precursor | Catalyst/Reagent | Conditions | Advantages | Challenges |
| Palladium-Catalyzed Cyanation | Aryl/Alkyl Halide | Zn(¹³CN)₂ / Pd(OAc)₂ | High Temperature, Aprotic Solvent | Good yields for aryl nitriles. researchgate.net | Requires subsequent conversion of nitrile to isocyanide. |
| Metal Carbonyl Conversion | LₙM(CO) | Li[Me₃SiNR] | Varies | Direct conversion to coordinated isocyanide. researchgate.net | Limited to available carbonyl precursors. |
| Direct Isocyanide Complexation | R-N≡¹³C | Cu(I) salt (e.g., CuI, [Cu(MeCN)₄]PF₆) | THF or other organic solvents | Straightforward complexation. acs.orgacs.org | Requires prior synthesis of the free labeled isocyanide. |
| Two-Chamber System | ¹⁴CO₂ | Varies | Mild conditions | High efficiency of isotope incorporation. researchgate.net | Primarily developed for ¹⁴C and requires specialized setup. |
Exploration of Novel Reactivity Patterns and Catalytic Transformations
Copper(I) isocyanide complexes are known catalysts for a range of important organic reactions, including cycloadditions and cross-coupling reactions. researchgate.net The introduction of a ¹¹³C label in the isocyanide ligand provides a unique opportunity to trace the fate of the isocyanide carbon throughout a catalytic cycle, offering definitive evidence for proposed mechanisms.
Future research should leverage this isotopic label to study reactions where the isocyanide may play a "non-innocent" role, participating directly in the transformation rather than acting as a simple spectator ligand. researchgate.net Examples of promising areas for investigation include:
Click Chemistry (CuAAC): While copper(I) isocyanides are effective catalysts for the azide-alkyne cycloaddition (CuAAC), the precise role of the isocyanide ligand is not fully understood. acs.orgunive.it Isotope tracing with azanylidyne(¹¹³C)methane;copper(1+) could clarify whether the isocyanide remains coordinated to the copper center or participates in intermediate steps.
C-H Functionalization: The combination of isocyanide insertion and metal-catalyzed C-H bond activation is a powerful tool for constructing complex molecules. researchgate.net The ¹¹³C label can be used to follow the isocyanide moiety as it is incorporated into organic products.
Polymerization: Copper isocyanide complexes can catalyze the polymerization of various monomers. researchgate.net The label can help elucidate the initiation, propagation, and termination steps of these polymerization reactions.
| Reaction Type | Substrates | Role of Cu-Isocyanide | Potential Insight from ¹¹³C Label |
| Azide-Alkyne Cycloaddition (CuAAC) | Azides, Alkynes | Catalyst | Tracing the ligand to confirm if it's a spectator or participant. acs.orgresearchgate.net |
| C-H Functionalization | Alkanes, Arenes | Catalyst & Reagent | Following the pathway of isocyanide insertion into products. researchgate.net |
| Cyclopropanation | Alkenes, Diazo compounds | Catalyst | Elucidating the mechanism of carbene transfer. researchgate.net |
| Hydrosilylation | Alkynes, Silanes | Precatalyst | Tracking ligand stability and role in the active catalytic species. acs.orgnih.gov |
Integration of Advanced Spectroscopic Techniques with Computational Modeling
The synergy between experimental spectroscopy and theoretical calculations is crucial for a complete understanding of the electronic structure and bonding in azanylidyne(¹¹³C)methane;copper(1+). The ¹¹³C isotope is a direct handle for Nuclear Magnetic Resonance (NMR) spectroscopy, while the C≡N bond provides a distinct signal in Infrared (IR) spectroscopy.
¹³C NMR Spectroscopy: The chemical shift of the ¹¹³C-labeled carbon will be highly sensitive to the electronic environment of the copper center and the nature of other coordinated ligands. Future studies should correlate these shifts with the σ-donating and π-accepting properties of the full ligand set. osti.gov
IR Spectroscopy: The isocyanide stretching frequency (νC≡N) is a well-established probe of metal-ligand back-bonding. A shift to lower frequency upon coordination indicates significant π-back-donation from the metal to the isocyanide π* orbital. acs.org Systematic studies correlating νC≡N with the electronic properties of other ligands are needed.
Computational Modeling (DFT): Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are essential for interpreting experimental spectra. nih.gov Calculations can predict NMR chemical shifts, vibrational frequencies, and electronic transitions (UV-Vis), providing a detailed picture of the molecular orbitals and the nature of the Cu-C bond. mdpi.com Integrating these computational models with experimental data will be key to understanding the subtle electronic effects that govern the complex's reactivity.
Design of Next-Generation Ligand Systems for Tunable Reactivity
The reactivity of the copper center is not solely determined by the isocyanide ligand; it is profoundly influenced by the other ligands in the coordination sphere. The design of novel ancillary ligands is a critical frontier for tuning the catalytic properties of copper complexes for specific applications. rsc.org
Research should focus on ligand classes that can systematically modulate the steric and electronic environment of the copper atom:
Proazaphosphatranes: These ligands offer tunable steric bulk and strong electron-donating properties, rivaling traditional phosphines, which can stabilize the copper(I) center and influence its reactivity in catalysis, such as borylation and hydrosilylation. acs.org
N-Heterocyclic Carbenes (NHCs): NHCs are strong σ-donors that can enhance the thermal stability of copper complexes and promote broad reactivity. acs.org
Redox-Active Ligands: Ligands capable of participating in electron transfer processes can work in concert with the copper center, opening up new catalytic pathways that involve multi-electron transformations. nih.gov This bioinspired approach is emerging as a powerful strategy in copper catalysis.
Pincer Ligands: Polydentate "pincer" ligands create a well-defined and stable coordination environment, which can prevent catalyst deactivation and improve selectivity. Phosphine-based pincer ligands have been shown to stabilize copper(I) for CuAAC reactions without the need for external reducing agents. mdpi.com
Understanding Long-Range Electronic and Steric Effects on the Copper Center
A significant challenge in catalyst design is understanding how modifications at a distance from the metal center can influence its properties. Both long-range electronic (inductive) effects and steric effects play crucial roles in determining the geometry, stability, and reactivity of the copper(I) isocyanide core. acs.orgacs.org
Steric Encumbrance: The use of very bulky ligands, such as m-terphenyl (B1677559) isocyanides, can enforce unusual coordination geometries (e.g., three-coordinate) and prevent catalyst aggregation. acs.orgacs.org This steric shielding can also dramatically influence photophysical properties, leading to longer excited-state lifetimes, which is beneficial for photoredox catalysis. osti.gov
Long-Range Inductive Effects: It has been demonstrated that substituents placed far from the metal center on a ligand backbone can systematically tune the photophysical and electrochemical properties of a copper complex. acs.org For example, incorporating electronegative atoms into the saturated rings of phenanthroline ligands can modulate the energy gaps and excited-state redox potentials of the copper center. acs.org Applying this concept to ancillary ligands used with azanylidyne(¹¹³C)methane;copper(1+) could allow for the fine-tuning of its properties for specific catalytic applications. The sensitivity of the ¹¹³C NMR signal would be an excellent tool for quantifying the transmission of these long-range electronic effects to the copper-isocyanide bond.
Q & A
Q. What are the optimal synthetic routes for azanylidyne(113C)methane;copper(1+) to maximize isotopic purity and yield?
Methodological Answer: Synthetic optimization requires factorial design experiments to systematically vary parameters such as reaction temperature, molar ratios of precursors (e.g., cyanide-13C,15N and copper(I) salts), and solvent polarity. For isotopic purity, ensure rigorous exclusion of non-labeled contaminants via inert atmosphere techniques (e.g., Schlenk line) and quantify isotopic enrichment using mass spectrometry . Yield improvements may involve kinetic studies to identify rate-limiting steps, such as ligand substitution dynamics in copper(I) coordination .
Q. Which spectroscopic methods are most effective for characterizing the structure and isotopic labeling of azanylidyne(113C)methane;copper(1+)?
Methodological Answer:
- X-ray Diffraction (XRD): Resolve crystal structure and confirm copper(I) coordination geometry. Compare bond lengths with non-isotopic analogs to detect isotopic effects .
- NMR (13C/15N): Directly probe isotopic labeling at methanidic carbon and nitrogen sites. Use cross-polarization magic-angle spinning (CP-MAS) for solid-state samples .
- IR/Raman Spectroscopy: Identify vibrational modes (e.g., C≡N stretching) to assess ligand bonding and isotopic shifts .
- Isotope Ratio Mass Spectrometry (IRMS): Quantify 13C/15N enrichment levels .
Q. How does isotopic labeling (13C, 15N) influence the reaction kinetics or mechanistic studies of copper(I) complexes like azanylidyne(113C)methane;copper(1+)?
Methodological Answer: Isotopic labeling enables tracking of specific atoms in reaction pathways. For example, 13C-labeled cyanide can distinguish ligand exchange mechanisms (associative vs. dissociative) via kinetic isotope effects (KIEs) measured using stopped-flow UV-Vis spectroscopy. 15N labeling aids in elucidating nitrogen-centered redox processes through in-situ X-ray absorption spectroscopy (XAS) .
Advanced Research Questions
Q. How can researchers resolve contradictions in thermodynamic data (e.g., stability constants) reported for azanylidyne(113C)methane;copper(1+) across different studies?
Methodological Answer:
- Revisiting Theoretical Frameworks: Align experimental conditions (ionic strength, solvent) with the original theoretical models (e.g., Debye-Hückel theory for activity coefficients) to ensure comparability .
- Multi-Technique Validation: Cross-validate stability constants using isothermal titration calorimetry (ITC), potentiometry, and fluorescence quenching to isolate systematic errors .
- Machine Learning: Train models on existing datasets to identify outliers and predict consensus values .
Q. What computational or AI-driven methodologies (e.g., COMSOL Multiphysics) can predict the behavior of azanylidyne(113C)methane;copper(1+) in complex reaction systems?
Methodological Answer:
- Density Functional Theory (DFT): Simulate electronic structures to predict redox potentials and ligand-binding energetics .
- Kinetic Monte Carlo (KMC): Model reaction pathways under varying conditions (pH, temperature) to identify dominant mechanisms .
- AI-Driven Optimization: Use neural networks trained on experimental data to recommend optimal reaction parameters for target outcomes (e.g., selectivity in catalytic cycles) .
Q. How can multi-method approaches (e.g., XRD, NMR, DFT) be integrated to elucidate the electronic structure and bonding in azanylidyne(113C)methane;copper(1+)?
Methodological Answer:
- Complementary Data Fusion: Combine XRD-derived geometric parameters with NMR chemical shifts to validate DFT-predicted electron density distributions. For example, 13C NMR shifts correlate with calculated Mulliken charges on the methanidic carbon .
- Hybrid Experimental-Computational Workflows: Use DFT-optimized structures as input for spectroscopic simulations (e.g., IR frequencies) to refine experimental assignments .
- Data Contingency Planning: Design experiments with redundancy (e.g., EXAFS for local structure validation) to address discrepancies between methods .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
